![molecular formula C12H14O2 B1384894 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 883531-98-4](/img/structure/B1384894.png)
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Overview
Description
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the empirical formula C₁₁H₁₂O . It is also known by its systematic name, 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde . The compound exhibits an aldehyde functional group (–CHO) attached to a tetrahydronaphthalene ring system. Its molecular weight is approximately 160.21 g/mol .
Scientific Research Applications
Acid-Catalyzed Hydrolysis of Aryl Epoxides Sampson et al. (2004) investigated the hydrolysis of aryl epoxides, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-1,2-epoxide. The study found that acid-catalyzed hydrolysis yields a majority of cis diol, with a preference for the formation of the less stable cis diol, influenced by transition-state effects Sampson, Paik, Duvall, & Whalen, 2004.
Process-Scale Total Synthesis of Nature-Identical Compounds Benincori et al. (2005) developed a process-scale stereoselective synthesis of nature-identical compounds, including a variant of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. The synthesis involves enantioselective hydrogenation and induced crystallization, showcasing the potential for large-scale production of stereochemically pure compounds Benincori, Bruno, Celentano, Pilati, Ponti, Rizzo, Sada, & Sannicolò, 2005.
Chemical Analysis and Characterization
Conformational Analysis and NLO Properties Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed analysis of the vibrational spectra, molecular electrostatic potential, non-linear optical properties, UV-VIS spectra, HOMO-LUMO, and NMR spectroscopic properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene. This comprehensive study provides deep insights into the molecular properties and potential applications of related compounds Arivazhagan, Kavitha, & Subhasini, 2014.
Crystal Structure and Hirshfeld Surface Analysis Sowmya, Kumar, Sujeet Kumar, and Karki (2018) reported the crystal structure of a compound structurally related to 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. Their study highlighted intermolecular interactions, energetic properties, and nonlinear optical (NLO) applications, suggesting potential uses in NLO technologies Sowmya, Kumar, Sujeet Kumar, & Karki, 2018.
Applications in Material Science
Organic Photovoltaic Cell Fabrication Lee et al. (2008) synthesized a new multibranched crystalline molecule, which was utilized to fabricate organic photovoltaic (OPV) cells. The study highlights the potential of such molecules in improving the film quality and power conversion efficiency of OPV cells, indicating applications in renewable energy technologies Lee, Kim, Kang, Yu, Cho, Kim, & Choi, 2008.
properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFGXCLINKKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651254 | |
Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
CAS RN |
883531-98-4 | |
Record name | 5,6,7,8-Tetrahydro-4-methoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883531-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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